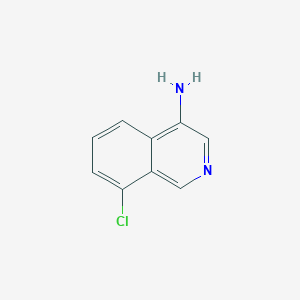

8-Chloroisoquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYPXBDIHGQDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Chloroisoquinolin 4 Amine and Its Analogs

Retrosynthetic Analysis of 8-Chloroisoquinolin-4-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several disconnections can be proposed.

A primary disconnection strategy involves targeting the bonds forming the pyridine (B92270) ring. This could involve a C-N bond cleavage or a C-C bond cleavage within the heterocyclic portion of the molecule. A logical approach, based on established isoquinoline (B145761) syntheses, suggests disconnecting the N1-C8a and C4-C4a bonds, conceptually leading back to a substituted 2-chlorobenzaldehyde (B119727) derivative and an aminoacetaldehyde equivalent.

Alternatively, a functional group interconversion (FGI) approach is highly plausible. The 4-amino group could be installed late in the synthesis from a more stable precursor. For instance, the target molecule could be derived from a 4-chloro or 4-hydroxyisoquinoline (B107231) derivative. A known method for a related compound, 4-chloroisoquinolin-1-amine, involves starting from 1,4-dichloroisoquinoline, where one chlorine atom is selectively substituted. Applying this logic, this compound could be retrosynthetically disconnected to 4,8-dichloroisoquinoline (B13666764), which would then require selective amination at the C4 position. Another route could involve the reduction of a corresponding 8-chloro-4-nitroisoquinoline.

A further disconnection of the isoquinoline core itself would lead back to acyclic precursors, as dictated by the classical synthetic methods discussed in the following section. For example, a Pomeranz-Fritsch approach would disconnect the molecule into 2-chloro-benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

Exploration of Classical and Modern Isoquinoline Synthesis Approaches

The construction of the isoquinoline nucleus is well-documented, with several named reactions providing the foundation for both classical and modern strategies.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. nrochemistry.com This electrophilic aromatic substitution is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). nrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated (aromatized) to furnish the corresponding isoquinoline. nrochemistry.compharmaguideline.com

The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.comjk-sci.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by cyclization. nrochemistry.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. name-reaction.comwikipedia.org It is considered a special case of the Mannich reaction. wikipedia.org The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aryl ring. wikipedia.org While this method directly produces a reduced isoquinoline core, subsequent oxidation can provide the fully aromatic system. The reaction proceeds under mild conditions, especially when the aromatic ring is activated. pharmaguideline.com

Pomeranz-Fritsch Reaction: This is a powerful method for the direct synthesis of the isoquinoline aromatic system. wikipedia.orgacs.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com The Pomeranz-Fritsch synthesis allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve using other methods. organicreactions.org

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

| Reaction | Starting Materials | Key Reagents/Conditions | Primary Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅; Heat | 3,4-Dihydroisoquinoline (B110456) |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄); Heat | Isoquinoline |

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a highly efficient, atom-economical tool for constructing heterocyclic systems. mdpi.com For isoquinoline synthesis, catalysts based on rhodium (Rh), palladium (Pd), cobalt (Co), and copper (Cu) have been particularly effective. researchgate.netnih.gov

These methods often rely on C-H bond activation, where a directing group on a starting arene guides the metal catalyst to cleave a specific C-H bond. researchgate.net The resulting metallacycle intermediate then undergoes annulation with a coupling partner, such as an alkyne or an alkene, to build the pyridine ring. mdpi.comresearchgate.net For example, Rh(III)-catalyzed C-H activation of benzamides or O-pivaloyl oximes followed by annulation with alkynes is a well-established route to highly substituted isoquinolones and isoquinolines. mdpi.comresearchgate.net These reactions often exhibit broad substrate tolerance and operational simplicity. researchgate.net

Table 2: Examples of Transition-Metal Catalyzed Isoquinoline Syntheses

| Catalyst System | Directing Group | Coupling Partner | Key Feature |

| Rhodium(III) | Imidate, Amide | Alkyne, Vinylene Carbonate | C-H activation/annulation |

| Palladium(II) | Amine, Imine | Allenamide | Cascade oxidative addition |

| Cobalt(III) | Benzimidate | Vinylene Carbonate | Use of an inexpensive catalyst |

Proposed Synthetic Strategies for this compound

Based on the available methodologies, specific pathways for the synthesis of this compound can be proposed. A key challenge is the precise installation of both the C8-chloro and C4-amino substituents.

A plausible strategy could start from a 2-chlorobenzaldehyde derivative, which would serve as the precursor for the chlorinated benzene portion of the isoquinoline. Following a Pomeranz-Fritsch-type cyclization, an 8-chloroisoquinoline (B135129) intermediate would be generated. The subsequent challenge is the introduction of the amino group specifically at the C4 position. This could potentially be achieved through a nitration reaction, favoring the C4 position if the electronics of the 8-chloroisoquinoline system allow, followed by reduction of the nitro group. An alternative is nucleophilic aromatic substitution on a 4,8-dichloroisoquinoline intermediate.

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and a library of its analogs.

Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately before combining them in the final stages. nih.gov For this target, one fragment could be a suitably protected 2-chloro-substituted phenyl precursor, while the other could be a synthon for the C3-C4-N portion of the pyridine ring. For example, a transition-metal-catalyzed cross-coupling reaction could unite a chlorinated boronic acid derivative with a functionalized pyridine or pyrimidine (B1678525) precursor, followed by a final ring-closing step.

Divergent Synthesis: A divergent strategy is often more efficient for creating a library of related compounds from a common intermediate. researchgate.net In this context, a core intermediate such as 4,8-dichloroisoquinoline or 8-chloro-4-hydroxyisoquinoline could be synthesized on a larger scale. This common intermediate could then be subjected to various reactions to introduce diversity at the C4 position. For example, reacting 4,8-dichloroisoquinoline with ammonia (B1221849) would yield the target compound, while reactions with other amines, alcohols, or sulfur nucleophiles would generate a series of C4-substituted 8-chloroisoquinoline analogs. This approach allows for the late-stage functionalization and rapid exploration of structure-activity relationships.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of substituted isoquinolines, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize product yield and ensure high regioselectivity and chemoselectivity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, in palladium-catalyzed reactions, which are common for forming the isoquinoline core, the selection of the ligand and base is critical.

In the synthesis of related 4-aminoquinoline (B48711) derivatives from 4-chloro-quinolines, reaction conditions such as temperature and reactant ratios are crucial for driving the reaction to completion and minimizing side products. Heating a mixture of a 4-chloroquinoline (B167314) with an appropriate amine at temperatures between 120-130°C for several hours is a common strategy. nih.gov The molar ratio of the amine nucleophile to the chloroquinoline substrate is also optimized; using an excess of the amine can significantly improve the yield of the desired 4-amino product. nih.govresearchgate.net

Modern synthetic approaches, such as copper-catalyzed tandem reactions for producing densely functionalized isoquinolines, demonstrate the importance of optimizing multiple variables. organic-chemistry.org In these complex transformations, chemists systematically vary the copper source, solvent, and temperature to find the ideal conditions for achieving high yields. For example, a study might compare the efficacy of CuI, CuBr, and Cu(OAc)₂ as catalysts, while screening solvents like DMSO, DMF, and Toluene to determine the optimal reaction medium.

The following table illustrates typical parameters that are optimized in the synthesis of substituted isoquinolines, based on common laboratory practices for related heterocyclic compounds.

| Parameter | Variable | Typical Range/Options | Objective |

|---|---|---|---|

| Catalyst System | Metal Catalyst | Pd(OAc)₂, CuI, [{RuCl₂(p-cymene)}₂] | Improve reaction rate and efficiency |

| Ligand | Phosphine-based (e.g., Xantphos), N-heterocyclic carbenes (NHCs) | Enhance selectivity and catalyst stability | |

| Solvent | Polarity | Toluene, Dioxane, DMF, DMSO | Ensure solubility of reactants and influence reaction pathway |

| Protic vs. Aprotic | Aprotic solvents are common to avoid interference with catalysts | Control side reactions | |

| Temperature | Reaction Temperature | Room Temperature to >150°C (often via microwave irradiation) | Overcome activation energy and control reaction rate |

| Base | Inorganic/Organic | K₂CO₃, Cs₂CO₃, NaOAc, Et₃N | Facilitate deprotonation steps and neutralize acidic byproducts |

| Reactant Ratio | Substrate vs. Reagent | 1:1 to 1:3 or higher | Drive equilibrium towards product formation |

Enantioselective Synthesis Considerations for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, particularly those with a stereocenter at the C1 position of a reduced isoquinoline core (a 1,2,3,4-tetrahydroisoquinoline), is of significant interest in medicinal chemistry. rsc.org Achieving high enantioselectivity in these syntheses is paramount. The primary strategies employed involve asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions. rsc.orgacs.org

Asymmetric catalysis is a prominent method for introducing chirality. This often involves the enantioselective reduction of a 3,4-dihydroisoquinoline (DHIQ) precursor using a chiral catalyst. rsc.org Transition metal catalysts, particularly those based on rhodium, ruthenium, and copper, paired with chiral ligands, are widely used. acs.orgmdpi.com For example, copper-catalyzed cyclizative aminoboration of ortho-substituted styrenes can produce chiral C1-substituted tetrahydroisoquinolines with excellent enantioselectivities (often >95% ee). nih.gov The choice of the chiral ligand, such as (S,S)-Ph-BPE, is critical in determining the stereochemical outcome of the reaction. nih.gov

Another approach is the use of a chiral auxiliary. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the key stereocenter-forming reaction, the auxiliary is removed. For instance, a Strecker-type reaction can be employed where a chiral amine, like (R)-2-phenylglycinol, acts as the auxiliary to control the addition of a cyanide source, leading to the formation of diastereomers that can be separated. nih.gov

The table below summarizes key considerations and common methods for the enantioselective synthesis of chiral isoquinoline analogs.

| Method | Description | Key Components | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | Enantioselective reduction of a C=N bond in a dihydroisoquinoline precursor. | Chiral Metal Catalysts (e.g., Ru-TsDPEN, Rh-DIPAMP) | Often >90% |

| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., formic acid/triethylamine) in the presence of a chiral catalyst. mdpi.com | Chiral Rhodium or Ruthenium complexes mdpi.com | Variable, can reach >60-70% mdpi.com |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is attached to the substrate to direct a stereoselective reaction, then removed. | Chiral amines (e.g., (R)-phenylglycinol) or alcohols nih.gov | High, as separation of diastereomers is often possible |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture, allowing for separation. | Lipases, proteases | Can be very high (>99%) |

| Asymmetric Cyclization | Building the chiral isoquinoline core from an acyclic precursor using a chiral catalyst. nih.gov | Chiral Copper or Palladium catalysts nih.gov | Can be very high (>95%) nih.gov |

Purification and Isolation Techniques for Research Applications

Following the synthesis of this compound and its analogs, effective purification and isolation are essential to obtain the compound in high purity for research applications. The choice of technique depends on the physical state of the product (solid or oil), the quantity, and the nature of the impurities present. rochester.edu

Column Chromatography: This is one of the most common purification methods in a research setting, especially for small to medium-scale reactions (<1 gram). rochester.edu Silica (B1680970) gel is typically used as the stationary phase, and a solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from unreacted starting materials and byproducts. The polarity of the eluent, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is gradually increased to elute compounds with different polarities at different times.

Crystallization/Recrystallization: If the synthesized compound is a solid, crystallization is a powerful technique for achieving high purity. rochester.edu The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. ijddr.in Upon cooling, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. ijddr.in The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. ijddr.in

Acid-Base Extraction: Given that this compound contains a basic amino group, acid-base extraction is a useful technique for separating it from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer can then be isolated, neutralized with a base (e.g., NaOH) to deprotonate the amine, and the pure product can be extracted back into an organic solvent.

Distillation: For liquid isoquinoline analogs with sufficient thermal stability, distillation can be used for purification, particularly on a larger scale. However, for many complex, high-molecular-weight research compounds, this method is less common due to the high temperatures required, which can lead to decomposition. rochester.edu

The following table outlines the primary purification techniques used for research-scale applications.

| Technique | Principle of Separation | Best Suited For | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | Small to medium scale (<5g), separation of mixtures with similar properties | Choice of eluent system is critical; can be time-consuming |

| Crystallization | Difference in solubility between the product and impurities at different temperatures | Solid products, achieving very high purity | Requires finding a suitable solvent or solvent system ijddr.in |

| Acid-Base Extraction | Difference in the acidity/basicity of the components | Separating basic compounds (like amines) from neutral or acidic impurities | Compound must be stable to pH changes |

| Distillation | Difference in boiling points | Thermally stable liquids, larger scale purification | Not suitable for high molecular weight or heat-sensitive compounds rochester.edu |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Chloroisoquinolin 4 Amine

Principles of Structure-Activity Relationship in the Isoquinoline (B145761) Series

The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. This framework is present in numerous natural products, particularly alkaloids, and serves as a versatile template for designing therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. rsc.orgmdpi.com

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Key principles of SAR in this series include:

Substituent Position: The location of functional groups on the isoquinoline ring significantly influences the molecule's interaction with biological targets. Modifications at positions C1, C3, C4, and C7 have been shown to dramatically alter efficacy and selectivity.

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the substituents play a crucial role. For instance, the introduction of halogen atoms can modulate a molecule's ability to cross cell membranes and its binding affinity to target proteins. eurochlor.org

Research into various isoquinoline analogs has demonstrated that even subtle changes, such as shifting a substituent from a para to a meta position on an attached aryl ring, can increase antiproliferative activity by several hundred-fold. acs.orgnih.gov These studies underscore the importance of precise structural modifications in optimizing the pharmacological profile of isoquinoline-based compounds.

Positional and Substituent Effects on Biological Activity of 8-Chloroisoquinolin-4-amine Analogs

The specific placement of the chlorine atom at position 8 and the amine group at position 4 on the isoquinoline nucleus of this compound defines its potential for biological interactions.

The introduction of a chlorine atom into a bioactive molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. eurochlor.org A halogen, such as chlorine, can influence a molecule's activity in several ways:

Increased Lipophilicity: The chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach its target site. mdpi.com

Modulation of Electronic Properties: As an electron-withdrawing group, the chlorine atom can alter the electron density of the isoquinoline ring system. This can affect the pKa of the nearby nitrogen atom and influence non-covalent interactions, such as halogen bonding, with biological targets.

In the context of the related quinoline (B57606) scaffold, the 7-chloro substituent in the antimalarial drug chloroquine (B1663885) is essential for its activity. youtube.com While at a different position, this highlights the critical role that a strategically placed chlorine atom can play in the bioactivity of such heterocyclic systems. The chlorine at position 8 of this compound is similarly expected to be a key modulator of its biological profile.

The amine group is a versatile functional group that is pivotal for the biological activity of many compounds due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov The primary amine at the C-4 position of this compound is crucial for biological recognition and interaction.

Hydrogen Bonding: The -NH2 group can form critical hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the binding pocket of a target protein, anchoring the molecule and contributing to its binding affinity.

Basicity and Protonation: The lone pair of electrons on the nitrogen atom makes the amine group basic. nih.gov At physiological pH, it can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+). This charge can facilitate strong ionic interactions with negatively charged residues in a binding site.

Nucleophilicity: The amine group can act as a nucleophile, potentially forming covalent bonds with certain biological targets, although this is a less common mechanism for reversible drug action.

In the 4-aminoquinoline (B48711) class of antimalarials, the amino group at the C-4 position is a defining feature for their mechanism of action. youtube.comnih.gov It is believed to be involved in the drug's accumulation in the parasite's acidic food vacuole and its interference with heme detoxification. The 4-amino group in this compound likely serves a similar role as a primary point of interaction with biological macromolecules.

Rational Design and Synthesis of this compound Derivatives for SAR Exploration

The rational design of derivatives based on a lead compound like this compound is a standard approach to explore the SAR and optimize for a desired biological activity. collaborativedrug.com Synthetic strategies would focus on systematically modifying the core structure to probe the influence of different functional groups.

Key synthetic approaches for SAR exploration could include:

Modification of the 4-Amine Group:

Alkylation: Converting the primary amine to secondary or tertiary amines (e.g., -NHR, -NR2) to investigate the impact of steric bulk and the number of hydrogen bond donors.

Acylation: Forming amides (-NHCOR) to alter electronic properties and hydrogen bonding capacity.

Substitution at Other Ring Positions: Introducing various substituents (e.g., methyl, methoxy, fluoro) at available positions on the benzene portion of the isoquinoline ring to probe electronic and steric effects.

Replacement of the 8-Chloro Group: Substituting the chlorine with other halogens (F, Br, I) or different functional groups (e.g., CF3, OCH3) to fine-tune lipophilicity and electronic character.

The table below illustrates hypothetical modifications to the this compound scaffold for SAR studies, based on common strategies in medicinal chemistry.

| Modification Site | Derivative Type | Rationale for Synthesis | Potential Impact on Activity |

|---|---|---|---|

| Position 4 (Amine) | N-alkylation (e.g., -NHCH3) | Investigate steric tolerance and H-bond donor requirements. | May increase or decrease binding affinity depending on target pocket size. |

| Position 4 (Amine) | N-acylation (e.g., -NHCOCH3) | Reduce basicity and alter electronic profile. | Likely to decrease activity if protonation is key for interaction. |

| Position 8 (Chlorine) | Replacement with Fluorine | Introduce a smaller, more electronegative halogen. | May alter binding via halogen bonding and change membrane permeability. |

| Position 8 (Chlorine) | Replacement with a Methyl group | Change from electron-withdrawing to electron-donating group. | Could significantly alter ring electronics and steric interactions. |

| Position 6 or 7 | Introduction of a Methoxy group | Probe electronic and steric effects at other positions. | Could enhance selectivity or introduce new interactions with the target. |

Elucidation of Key Structural Features Dictating Efficacy and Selectivity

Based on the principles of SAR, the key structural features of this compound that likely dictate its biological efficacy and selectivity are the specific combination and spatial arrangement of its functional groups on a rigid scaffold.

The Isoquinoline Core: Provides a rigid, planar aromatic structure that serves as the foundation for orienting the key functional groups in a defined three-dimensional space.

The 4-Amino Group: Acts as a primary recognition element, likely forming critical hydrogen bonds or ionic interactions within a target's binding site. Its basicity is a key property.

The 8-Chloro Substituent: Functions as a critical modulator of the molecule's physicochemical properties, including lipophilicity and electronic distribution. It may also participate in specific interactions like halogen bonding and provide steric bulk that enhances selectivity.

The synergy between the electron-withdrawing chlorine atom and the hydrogen-bonding/basic amine group on the specific geometry of the isoquinoline ring is paramount. Efficacy is likely determined by the strength of the interactions facilitated by the amine group, while selectivity may be governed by the precise fit of the entire chloro-substituted ring system into the target's binding pocket, excluding binding to off-target proteins.

Comparative SAR Analysis with Other Bioactive Isoquinoline Compounds

Comparing the structure of this compound to other known bioactive isoquinolines and related quinolines provides valuable context for its potential activities.

For example, in the development of 3-arylisoquinolin-1(2H)-ones as antiproliferative agents, SAR studies revealed that substituents on an attached aryl ring were critical. acs.orgnih.gov Specifically, meta-substituted compounds showed significantly higher cytotoxicity than their para-substituted counterparts, highlighting a strict positional requirement for activity. nih.gov

Similarly, in the 4-aminoquinoline antimalarial series, a 7-chloro group is a well-established requirement for potent activity, and the nature of the alkylamino side chain at the 4-position is crucial for efficacy and overcoming drug resistance. nih.gov While this compound lacks the extended side chain of chloroquine, the shared 4-amino and chloro-substituted heterocyclic core suggests a potential for related mechanisms of action or target interactions.

The table below compares the structural features of this compound with other representative bioactive compounds containing an isoquinoline or quinoline core.

| Compound | Core Structure | Key Substituents & Positions | Primary Biological Activity |

|---|---|---|---|

| This compound | Isoquinoline | 4-Amino, 8-Chloro | (Investigational) |

| Chloroquine | Quinoline | 4-Alkylamino side chain, 7-Chloro | Antimalarial nih.gov |

| 6-Fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Isoquinolin-1-one | 6-Fluoro, 3-(meta-fluorophenyl) | Antiproliferative acs.org |

| Berberine | Protoberberine (Isoquinoline Alkaloid) | Dioxolo and Dimethoxy groups | Antimicrobial, Anticancer nih.gov |

This comparative analysis demonstrates that while the isoquinoline/quinoline core is a common feature, the specific pattern of substitution is what ultimately defines the biological activity. The unique 4-amino, 8-chloro substitution pattern of this compound distinguishes it from these other agents, suggesting it may possess a distinct pharmacological profile.

Advanced Spectroscopic and Structural Elucidation of 8 Chloroisoquinolin 4 Amine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of heterocyclic compounds like 8-Chloroisoquinolin-4-amine. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for the unambiguous assignment of the molecular structure and insights into its conformation.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent, as well as the electron-donating nature of the amine group. Protons on the isoquinoline (B145761) ring system will typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons of the amine group would be expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbons attached to the nitrogen (C1, C3) and chlorine (C8) would be significantly affected, exhibiting characteristic shifts that aid in the complete assignment of the carbon skeleton. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | 8.0 - 8.2 | 142 - 145 |

| H-3 | 7.0 - 7.2 | 108 - 112 |

| H-5 | 7.8 - 8.0 | 128 - 131 |

| H-6 | 7.4 - 7.6 | 125 - 128 |

| H-7 | 7.6 - 7.8 | 127 - 130 |

| NH₂ | 5.0 - 6.0 (broad) | - |

| C-1 | - | 142 - 145 |

| C-3 | - | 108 - 112 |

| C-4 | - | 150 - 153 |

| C-4a | - | 120 - 123 |

| C-5 | - | 128 - 131 |

| C-6 | - | 125 - 128 |

| C-7 | - | 127 - 130 |

| C-8 | - | 132 - 135 |

| C-8a | - | 147 - 150 |

X-ray Crystallography for Determination of Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the isoquinoline ring system. nih.gov

Beyond the intramolecular details, this technique elucidates the supramolecular assembly through the analysis of intermolecular interactions that govern the crystal packing. mdpi.com For this compound, several key interactions are anticipated. The primary amine group is a potent hydrogen bond donor, likely forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. These interactions are crucial in directing the formation of one-, two-, or three-dimensional networks in the solid state.

Table 2: Expected Intermolecular Interactions and Typical Distances for this compound in the Solid State

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (isoquinoline) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (amine) | Cl | 3.2 - 3.6 |

| Halogen Bond | C-Cl | N/Cl | 3.0 - 3.5 |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 3.3 - 3.8 |

| C-H···π | C-H (aromatic) | Isoquinoline Ring | 2.5 - 2.9 (H to ring centroid) |

Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be employed to confirm the elemental composition of this compound. This is achieved by measuring the exact mass of the protonated molecular ion [M+H]⁺, which for C₉H₇ClN₂ is 178.0298, and comparing it to the calculated value. nih.gov

Structural information is obtained through fragmentation analysis, where the molecular ion is broken into smaller, characteristic fragment ions. chemguide.co.uk This can be induced in the ion source or through tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID). wikipedia.org The fragmentation pattern of this compound is expected to be influenced by the stable aromatic core and the nature of its substituents. libretexts.org

Key fragmentation pathways would likely include:

Loss of HCl: A common fragmentation for chloro-substituted aromatic amines, leading to an ion at m/z 142.

Loss of HCN: Characteristic of nitrogen-containing heterocyclic rings, resulting in a fragment ion.

Loss of a chlorine radical (•Cl): This would produce an ion at m/z 143.

Ring cleavage: More energetic conditions can lead to the fragmentation of the isoquinoline ring system itself.

Analyzing these fragmentation patterns allows for the confirmation of the compound's identity and the positions of its functional groups. libretexts.orgyoutube.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₉H₇ClN₂)

| Ion | Formula | Calculated m/z | Proposed Origin |

| [M]⁺• | [C₉H₇ClN₂]⁺• | 178.03 | Molecular Ion |

| [M+H]⁺ | [C₉H₈ClN₂]⁺ | 179.04 | Protonated Molecular Ion (ESI) |

| [M-Cl]⁺ | [C₉H₇N₂]⁺ | 143.06 | Loss of Chlorine Radical |

| [M-HCN]⁺• | [C₈H₆ClN]⁺• | 151.02 | Loss of Hydrogen Cyanide |

| [M-HCl]⁺• | [C₉H₆N₂]⁺• | 142.05 | Loss of Hydrogen Chloride |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of a molecule. nih.gov For this compound, these techniques would confirm the presence of the amine and chloro-aromatic moieties through their characteristic vibrational modes. psgcas.ac.in

The FTIR and Raman spectra would be expected to show several key features:

N-H Vibrations: The primary amine group would give rise to symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are typically observed around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Ring Vibrations: The C=C and C=N stretching vibrations of the isoquinoline ring system produce a series of characteristic bands in the 1400-1620 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700-850 cm⁻¹, with its exact position influenced by the aromatic system. psgcas.ac.in

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments, correlating each observed band to a specific molecular motion. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| N-H Bend (Scissoring) | 1600 - 1650 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | Strong-Medium |

| In-plane C-H Bend | 1000 - 1300 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

| Out-of-plane C-H Bend | 650 - 900 | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral analogs are studied)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would become essential for the study of its chiral analogs. cas.czrsc.org

Chirality could be introduced into the this compound scaffold in several ways, for instance, by substitution at the amine with a chiral group or by chemical modification of the isoquinoline ring to create a stereocenter, as seen in tetrahydroisoquinoline derivatives. nih.govrsc.org For such chiral derivatives, chiroptical methods are paramount.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, is highly sensitive to the stereochemistry of a molecule. The resulting spectrum provides a unique fingerprint that can be used to determine the absolute configuration of a chiral center by comparing the experimental spectrum with that predicted by quantum-mechanical calculations. researchgate.net Similarly, VCD measures the differential absorption of circularly polarized infrared radiation, providing stereochemical information based on the molecule's vibrational modes. rsc.org

These techniques are also powerful for determining the enantiomeric purity of a sample, as the magnitude of the CD signal is directly proportional to the enantiomeric excess. Therefore, should chiral analogs of this compound be synthesized for applications such as asymmetric catalysis or medicinal chemistry, chiroptical spectroscopy would be a critical tool for their stereochemical characterization. acs.orgwikipedia.orgalgoreducation.comchemistrytalk.orglibretexts.org

Biological and Pharmacological Investigations of 8 Chloroisoquinolin 4 Amine

In Vitro Biological Screening and Mechanistic Studies

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of action of novel chemical entities. For 8-Chloroisoquinolin-4-amine and its analogs, these investigations have spanned a range of biological activities, from anticancer to anti-infective properties.

The cytotoxic effects of quinoline (B57606) and isoquinoline (B145761) derivatives against various cancer cell lines have been a significant area of research. While direct studies on this compound are not extensively reported, research on analogous compounds provides valuable insights. For instance, a series of 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxicity against human breast cancer cell lines, MCF7 and MDA-MB468. nih.gov One particular compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be especially potent against MDA-MB-468 cells. nih.gov The substitution pattern on the quinoline ring, including the presence and position of a chloro group, has been shown to influence cytotoxic activity. nih.gov Furthermore, glycoconjugates of 8-aminoquinoline (B160924) have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 and MCF-7, with some derivatives showing enhanced cytotoxicity and improved selectivity for cancer cells compared to their 8-hydroxyquinoline (B1678124) counterparts. mdpi.com

The table below summarizes the cytotoxic activity of some 4-aminoquinoline derivatives, highlighting the influence of structural modifications on their potency.

| Compound | Cell Line | 50% Growth Inhibition (GI₅₀) in μM |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| Chloroquine (B1663885) | MDA-MB468 | 24.36 |

Data sourced from studies on 4-aminoquinoline derivatives, which are structurally related to this compound. nih.gov

In addition to direct cytotoxicity, the induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms of anticancer agents. Studies on compounds structurally related to this compound have revealed their potential to influence these cellular processes. For example, a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, which share the isoquinoline core, were found to induce apoptosis in MKN-45 and NB4 cancer cells in a concentration-dependent manner. nih.gov Flow cytometry analysis confirmed that these compounds trigger apoptotic pathways. nih.gov

Furthermore, the cell cycle is a tightly regulated process that, when disrupted, can lead to cell death. While direct evidence for this compound is pending, related compounds have shown effects on cell cycle progression. For instance, some quinoline derivatives have been observed to cause cell cycle arrest, a common mechanism for antiproliferative compounds. The specific phase of the cell cycle that is affected can depend on the chemical structure of the compound and the type of cancer cell being studied.

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For the broader class of quinoline and isoquinoline derivatives, a primary area of investigation has been their interaction with protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-anilinoquin(az)oline scaffold is a well-established kinase inhibitor motif found in several clinically approved drugs. researchgate.net While the specific kinase profile of this compound has not been detailed, it is plausible that it could interact with various kinases. For example, a study on pyrazolo[3,4-g]isoquinolines demonstrated that substitutions on the isoquinoline ring influence their kinase inhibitory potency and selectivity. nih.gov Another study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid identified it as a selective inhibitor of Aurora A kinase. nih.gov

Computational docking studies can also provide insights into potential molecular targets. For 4-Chloroisoquinolin-1-amine, a related compound, molecular docking has been used to predict its binding affinity and interaction with protein targets like cyclin-dependent kinase 8 (CDK8). These computational approaches suggest that the isoquinoline scaffold can fit into the active sites of various kinases, forming key interactions that lead to inhibition.

The modulation of intracellular signaling pathways is a direct consequence of a compound interacting with its molecular targets. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is implicated in many diseases. A study on 8-(tosylamino)quinoline (B84751), a compound with a substitution at the 8-position of the quinoline ring, demonstrated its ability to inhibit the NF-κB signaling pathway in macrophages. nih.gov This compound suppressed the activation of NF-κB and its upstream signaling components, including IκBα, IKK, and Akt. nih.gov Given the structural similarity, it is conceivable that this compound could also modulate the NF-κB pathway. Other quinoline derivatives have also been reported to inhibit NF-κB activation in various in vitro models. mdpi.com

The quinoline and isoquinoline cores are present in numerous anti-infective agents. The antimalarial drug chloroquine, a 4-aminoquinoline, is a prime example. nih.govnih.gov

Antibacterial Activity: Several studies have highlighted the antibacterial potential of 8-chloro-quinolone derivatives. These compounds have shown activity against a variety of both Gram-positive and Gram-negative bacteria. researchgate.net The substitution at the 8-position with a chlorine atom is a feature in some potent antibacterial quinolones. nih.gov Furthermore, isoquinoline derivatives have demonstrated broad-spectrum bactericidal activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity: The antifungal properties of quinoline derivatives have also been explored. Halogenated 8-hydroxyquinolines have shown significant antifungal activity. researchgate.net While the 4-amino substitution in this compound differs from the 8-hydroxy group, the presence of the quinoline scaffold and a halogen suggests potential for antifungal effects.

Antimalarial Activity: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. nih.gov Numerous derivatives of 4-amino-7-chloroquinoline have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com The chloro- and amino- substitutions are critical for their mechanism of action, which is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.gov It is highly probable that this compound would exhibit antimalarial properties.

Antiviral Activity: Isoquinoline and quinoline derivatives have also been investigated for their antiviral activities. Some isoquinolone derivatives have shown activity against influenza viruses. nih.gov Additionally, certain 8-hydroxyquinoline derivatives have been evaluated for their in vitro activity against the dengue virus. nih.gov The broad-spectrum anti-infective potential of this class of compounds suggests that this compound warrants investigation for its antiviral properties.

The table below presents the minimum inhibitory concentrations (MICs) for some isoquinoline derivatives against various bacteria, illustrating their antibacterial potential.

| Compound | Bacterial Strain | MIC (μg/mL) |

| HSN584 | Staphylococcus aureus (MRSA) | 4 |

| HSN739 | Staphylococcus aureus (MRSA) | 8 |

| HSN584 | Listeria monocytogenes | 4 |

| HSN739 | Listeria monocytogenes | 2 |

Data sourced from a study on isoquinoline derivatives, which are structurally related to this compound. nih.gov

Anti-inflammatory Potential: As mentioned in section 5.1.4, the inhibition of the NF-κB signaling pathway is a key mechanism for anti-inflammatory action. The demonstrated activity of 8-(tosylamino)quinoline in suppressing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂) in macrophages provides strong evidence for the anti-inflammatory potential of 8-substituted quinolines. nih.gov This suggests that this compound could possess similar anti-inflammatory properties.

Neuroprotective Potential: Isoquinoline alkaloids as a class have been reported to exhibit a range of neuroprotective effects. mdpi.com These effects are attributed to various mechanisms, including the regulation of intracellular calcium levels, antioxidant activity, and promotion of neuronal regeneration. mdpi.com While specific studies on the neuroprotective effects of this compound are lacking, the general neuropharmacological profile of isoquinolines suggests this as a potential area for future investigation. For instance, some 8-alkylamino-1,4-benzoxazine antioxidants have shown neuroprotective effects in models of brain damage. nih.govresearchgate.net

In Vivo Pharmacological Evaluation in Preclinical Models

Establishment of Disease Models for Efficacy Assessment

To evaluate the therapeutic potential of a compound such as this compound, the initial step involves selecting and establishing relevant in vivo disease models. The choice of model is intrinsically linked to the hypothesized mechanism of action and the intended therapeutic area. For instance, given that various isoquinoline derivatives have demonstrated antitumor properties, a common approach would be the use of xenograft models.

In a typical xenograft study, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The efficacy of this compound would then be assessed by administering the compound to these mice and monitoring its effect on tumor growth over time. Key parameters measured would include tumor volume and weight, and a comparison would be made against a control group receiving a placebo.

Table 1: Representative Xenograft Models for Anticancer Efficacy Testing

| Model Type | Host Animal | Cell Line Origin | Key Efficacy Endpoints |

|---|---|---|---|

| Subcutaneous Xenograft | Nude Mice | Human Cancer Cell Lines | Tumor Volume, Tumor Weight, Survival |

| Orthotopic Xenograft | SCID Mice | Human Cancer Cell Lines | Tumor Growth in Primary Organ, Metastasis |

The selection of specific cancer cell lines would be guided by in vitro screening data that might suggest sensitivity to this compound.

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are crucial for understanding the biochemical and physiological effects of a drug on the body. For a novel compound like this compound, the discovery and validation of such biomarkers would be a key part of its preclinical development. These biomarkers can provide early evidence of target engagement and biological activity.

The process of PD biomarker discovery often begins with an understanding of the compound's molecular target. If, for example, this compound were found to inhibit a specific kinase, a relevant PD biomarker could be the phosphorylation status of a downstream protein. Validation of this biomarker would involve demonstrating a dose-dependent change in its level in response to treatment with the compound in preclinical models.

Table 2: Potential Pharmacodynamic Biomarkers for an Investigational Anticancer Agent

| Biomarker Type | Sample Matrix | Analytical Method | Purpose |

|---|---|---|---|

| Target Engagement | Tumor Biopsy, Blood Cells | Western Blot, ELISA | Confirmation of drug binding to its molecular target |

| Downstream Signaling | Tumor Biopsy, Plasma | Immunohistochemistry, Mass Spectrometry | Assessment of the drug's effect on signaling pathways |

The validation of these biomarkers is essential for their potential use in future clinical trials to monitor treatment response.

Toxicological Profiles and Safety Assessment in Research Models

A critical component of in vivo evaluation is the assessment of the compound's safety and toxicological profile. These studies are designed to identify potential adverse effects and to determine a safe dose range for further studies. Preclinical toxicology studies are typically conducted in at least two animal species, one rodent and one non-rodent.

Initial safety assessments often involve acute toxicity studies, where single doses of the compound are administered to animals to determine the maximum tolerated dose (MTD). This is followed by repeat-dose toxicity studies, where the compound is administered daily for a specified period (e.g., 28 days). Throughout these studies, a range of parameters are monitored.

Table 3: Standard Parameters in Preclinical Toxicological Assessment

| Category | Parameters Monitored |

|---|---|

| Clinical Observations | Body Weight, Food and Water Consumption, General Health |

| Hematology | Red and White Blood Cell Counts, Platelets, Hemoglobin |

| Clinical Chemistry | Liver Enzymes (ALT, AST), Kidney Function (BUN, Creatinine) |

General observations during in vivo studies of other isoquinoline derivatives have included monitoring for changes in body weight and performing gross necropsy to look for any visible organ abnormalities. nih.gov However, a comprehensive toxicological profile for this compound would require dedicated and rigorous studies as outlined above.

Computational Chemistry and Molecular Modeling Applications in the Study of 8 Chloroisoquinolin 4 Amine

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown. researchgate.net These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can elucidate the key structural features required for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 8-chloroisoquinolin-4-amine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase.

The process would involve calculating a variety of molecular descriptors for each analog, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). These descriptors quantify different aspects of the molecule's physicochemical properties.

A hypothetical QSAR study on a series of this compound derivatives targeting a protein kinase might yield a regression equation similar to:

pIC50 = c0 + c1logP + c2TPSA + c3*LUMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the hydrophobicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) would be determined through statistical analysis.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | pIC50 (Experimental) | logP | TPSA | LUMO (eV) | pIC50 (Predicted) |

| Analog 1 | 7.2 | 2.5 | 45.2 | -1.8 | 7.1 |

| Analog 2 | 6.8 | 2.1 | 50.1 | -1.5 | 6.9 |

| Analog 3 | 7.5 | 2.8 | 42.5 | -2.1 | 7.4 |

| Analog 4 | 6.5 | 1.9 | 55.3 | -1.2 | 6.6 |

This model could then be used to predict the biological activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be generated based on a set of known active analogs. This model would represent the spatial arrangement of key interaction points. For instance, the amino group at position 4 could be identified as a hydrogen bond donor, the isoquinoline (B145761) ring as an aromatic feature, and the chloro group at position 8 as influencing the electronic and steric properties.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of diverse molecules that fit the pharmacophoric requirements and are therefore likely to exhibit the desired biological activity. This approach is instrumental in discovering novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methodologies can be employed. researchgate.net These techniques utilize the structural information of the target to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

In the context of this compound, docking simulations could be performed to predict its binding mode within the active site of a target kinase. The simulation would reveal key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the isoquinoline ring.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | GLU91, LEU15, ASN135 |

| Hydrogen Bonds | NH2 with GLU91 backbone |

| Hydrophobic Interactions | Isoquinoline ring with LEU15 |

These insights are crucial for understanding the molecular basis of inhibition and for designing modifications to the this compound scaffold to enhance its binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and conformational changes of both the ligand and the protein.

For the this compound-target complex, an MD simulation could be used to assess the stability of the predicted binding pose from molecular docking. The simulation would reveal whether the key interactions are maintained over time and whether the ligand remains stably bound within the active site. Furthermore, MD simulations can explore the conformational landscape of the ligand and the protein, potentially identifying alternative binding modes or induced-fit effects that are not captured by rigid docking.

While molecular docking provides a qualitative assessment of binding affinity, more rigorous methods are needed for quantitative predictions. Binding free energy calculations, such as Free Energy Perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), offer a more accurate estimation of the binding affinity. nih.gov

These methods calculate the free energy difference between the bound and unbound states of the ligand. For a series of this compound analogs, these calculations can provide a reliable ranking of their binding affinities, guiding the selection of the most potent compounds for further development. Although computationally intensive, these methods are invaluable for lead optimization, where small changes in chemical structure can lead to significant differences in biological activity.

Design of Novel this compound Analogs via De Novo Drug Design

De novo drug design refers to the computational generation of novel molecular structures with desired biological activities, starting from the ground up. scienceopen.com This approach is particularly valuable for exploring new chemical space and creating patentable entities. The this compound scaffold, with its defined vector spaces at the amino and chloro positions, serves as an excellent starting point or core fragment for de novo design strategies, especially for targets like protein kinases where isoquinoline is a known privileged structure. acs.orgsemanticscholar.org

The de novo design process is typically structure-based, relying on the three-dimensional structure of a biological target, such as the ATP-binding site of a protein kinase. acs.org The general workflow involves several key steps:

Fragment Placement: An initial fragment or scaffold, such as the 8-chloroisoquinoline (B135129) core, is placed or "docked" into a key region of the target's binding site. For kinases, this often involves placing the scaffold to form hydrogen bonds with the "hinge" region of the enzyme. scienceopen.comsemanticscholar.org

Molecule Growth/Linking: Computational algorithms then "grow" the molecule from the initial fragment by adding new atoms or functional groups, or by linking multiple fragments together. These algorithms explore vast combinatorial possibilities to find additions that create favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby increasing binding affinity.

Scoring and Selection: Each newly generated virtual compound is evaluated and "scored" based on its predicted binding affinity, steric fit, and drug-like properties (including predicted ADME). researchgate.net

Iteration and Optimization: The process is repeated, often using evolutionary or genetic algorithms, to iteratively refine the generated structures until a set of promising candidates with high predicted potency and favorable properties is identified for synthesis and experimental validation. scienceopen.com

Using this compound as a starting point, a de novo design program could explore modifications at two primary vectors. The amine group at position 4 could be elaborated with various linkers and terminal groups to probe deeper pockets within a target binding site. Simultaneously, the chlorine at position 8 could be replaced with other substituents to optimize properties like selectivity, potency, or metabolic stability.

The table below outlines a conceptual framework for the de novo design of novel analogs based on the this compound scaffold.

| Design Step | Description | Example Application to this compound |

|---|---|---|

| 1. Scaffold Identification | Selection of a core structure known to interact with the target class. | The isoquinoline core is chosen for its known ability to act as a hinge-binder in protein kinases. |

| 2. Initial Placement | The this compound scaffold is docked into the ATP binding site of a target kinase (e.g., ROCK1). consensus.app | The nitrogen in the isoquinoline ring forms a hydrogen bond with a backbone amide in the kinase hinge region. |

| 3. Vector-Based Growth | Algorithms add molecular fragments at specific modification points (vectors) on the scaffold. | - Vector 1 (C4-amine): Grow chains to access a solvent-exposed region.

|

| 4. Scoring and Filtering | Generated structures are scored for binding energy and filtered for desirable ADME properties. | A candidate with a cyclopropyl (B3062369) at C8 (for potency) and a piperazine-linked amide at C4 (for solubility and additional H-bonds) scores highly. |

| 5. Candidate Selection | A small, diverse set of high-scoring virtual compounds is selected for chemical synthesis. | Top 5-10 unique structures with predicted high affinity and good ADME profiles are prioritized. |

This systematic, computation-driven approach allows for the intelligent design of novel analogs, moving beyond simple modifications of existing compounds to explore truly innovative chemical matter based on the this compound template.

Advanced Metabolomic and Proteomic Investigations of 8 Chloroisoquinolin 4 Amine

Identification of In Vitro and In Vivo Metabolites of 8-Chloroisoquinolin-4-amine

Detailed experimental data on the in vitro and in vivo metabolism of this compound are not extensively available in the public domain. However, based on the metabolism of structurally related isoquinoline (B145761) compounds, several metabolic pathways can be predicted. Typically, in vitro studies utilizing liver microsomes or hepatocytes from various species, including humans, rats, and mice, are employed to identify potential metabolites. Common metabolic reactions for similar heterocyclic compounds include oxidation, hydroxylation, and demethylation, primarily catalyzed by cytochrome P450 (CYP) enzymes.

For a compound like this compound, potential Phase I metabolites could arise from hydroxylation of the isoquinoline ring or deamination of the amine group. Subsequent Phase II metabolism would likely involve conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, to facilitate excretion.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolite Type | Predicted Transformation | Potential Metabolite Structure |

|---|---|---|

| Phase I | Hydroxylation | Hydroxy-8-chloroisoquinolin-4-amine |

| Phase I | Deamination | 8-Chloroisoquinolin-4-ol |

| Phase II | Glucuronidation | This compound-N-glucuronide |

Elucidation of Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govwikipedia.org Specific CYP isozymes, such as CYP3A4, CYP2D6, and CYP1A2, are commonly involved in the metabolism of nitrogen-containing heterocyclic compounds. nih.gov To elucidate the specific enzymes responsible, in vitro experiments using recombinant human CYP enzymes or chemical inhibitors of specific CYPs would be necessary.

For instance, incubating this compound with a panel of individual recombinant CYP enzymes would identify which ones are capable of metabolizing the compound. Furthermore, co-incubation with known inhibitors of specific CYP enzymes in human liver microsomes could pinpoint the key metabolic pathways. For example, a significant reduction in metabolite formation in the presence of ketoconazole (B1673606) would suggest the involvement of CYP3A4. nih.gov

Beyond CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AOs) could also play a role in the metabolism of this compound, particularly in the oxidation of the nitrogen and carbon atoms of the isoquinoline ring.

Proteomic Profiling of Cellular Responses to this compound Treatment

Proteomic profiling is a powerful technique to understand the cellular response to a chemical compound by analyzing changes in the global protein expression. nih.govnih.gov Treatment of cultured cells, for example, a human cancer cell line, with this compound would be expected to induce changes in the proteome that could reveal its mechanism of action and potential toxicity.

Using techniques such as two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can identify and quantify thousands of proteins simultaneously. nih.gov Proteins that are significantly up- or down-regulated upon treatment with this compound could be involved in various cellular processes, such as cell cycle regulation, apoptosis, DNA repair, and cellular stress responses.

For example, an increase in the expression of heat shock proteins might indicate a cellular stress response, while changes in the levels of cyclins and cyclin-dependent kinases could suggest an effect on the cell cycle.

Table 2: Hypothetical Changes in Protein Expression in Response to this compound

| Protein Category | Potential Change | Biological Implication |

|---|---|---|

| Heat Shock Proteins | Upregulation | Cellular Stress |

| DNA Repair Enzymes | Upregulation | DNA Damage |

| Apoptotic Proteins (e.g., Caspases) | Upregulation | Induction of Apoptosis |

Uncovering Potential Off-Target Protein Interactions and Their Biological Implications

Identifying the direct protein targets of a small molecule is crucial for understanding its efficacy and potential side effects. Chemical proteomics approaches can be employed to uncover the on-target and off-target protein interactions of this compound. acs.orgrsc.orgrsc.org One common method involves immobilizing an analog of the compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. acs.org

Given that many isoquinoline derivatives are known to be kinase inhibitors, it is plausible that this compound could interact with one or more protein kinases. nih.govrsc.org A kinome-wide profiling study could reveal the specific kinases that bind to this compound. Off-target interactions with other proteins, such as G protein-coupled receptors or ion channels, could also be identified through broader proteomic screens.

The biological implications of these off-target interactions would depend on the function of the identified proteins. For instance, unintended inhibition of a critical kinase could lead to unforeseen cellular effects. Further validation of these interactions using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to confirm the binding affinity and specificity.

Future Directions and Translational Research Potential for 8 Chloroisoquinolin 4 Amine

Development of 8-Chloroisoquinolin-4-amine as a Chemical Probe or Research Tool

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, enabling researchers to study its function in cellular or in vivo systems. The structure of this compound is well-suited for development into such a tool. The 4-amino group serves as a versatile chemical handle for attaching various functional tags without significantly altering the core scaffold's interaction with its target.

Potential modifications could include:

Fluorophores: Coupling a fluorescent dye to the amino group would allow for visualization of the target protein's localization and movement within living cells using advanced microscopy techniques. The inherent fluorescence of some isoquinoline (B145761) derivatives could also be enhanced through synthetic modification. xiahepublishing.com

Biotinylation: Attaching a biotin (B1667282) molecule would enable the isolation and identification of the target protein from complex cellular mixtures through affinity purification methods.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the formation of a permanent, covalent bond between the probe and its target upon exposure to UV light, facilitating precise identification of the binding site.

Furthermore, the 8-chloro substituent provides an additional site for modification, potentially through transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the creation of multifunctional probes, making this compound a highly adaptable platform for designing sophisticated research tools to elucidate complex biological pathways.

Exploration of Combination Therapies with this compound Analogs

Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. Given the well-documented anticancer properties of the isoquinoline scaffold, which include inducing apoptosis (programmed cell death), cell cycle arrest, and inhibiting key enzymes, analogs derived from this compound are prime candidates for investigation in combination regimens. nih.goveurekaselect.comresearchgate.netnih.gov

For instance, if a derivative of this compound is found to be a potent inhibitor of a specific kinase or a topoisomerase—mechanisms common to other isoquinoline-based anticancer agents—it could be strategically paired with existing chemotherapeutics. rsc.org Research has shown that certain tetrahydroisoquinoline analogs exhibit synergism with antibiotics like cefuroxime (B34974) against resistant bacteria, demonstrating the scaffold's potential in overcoming drug resistance. semanticscholar.org A similar strategy could be applied in cancer treatment, where analogs of this compound might be used to resensitize resistant tumors to standard-of-care drugs such as paclitaxel (B517696) or doxorubicin. mdpi.com Future studies would focus on identifying synergistic interactions and elucidating the molecular mechanisms behind them.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Derivative Research

Key applications include:

Virtual High-Throughput Screening (vHTS): AI algorithms can rapidly screen vast digital libraries containing millions of virtual derivatives of this compound against a specific biological target. researchgate.net This process identifies a smaller, more manageable set of promising compounds for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on experimental data from a set of synthesized this compound analogs to build predictive QSAR models. github.comresearchgate.net These models learn the relationship between a molecule's structure and its biological activity, allowing researchers to predict the potency of new, unsynthesized derivatives and prioritize the most promising candidates. mdpi.comdoaj.org

ADMET Prediction: A significant cause of drug failure is poor pharmacokinetic properties. AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel analogs early in the discovery process, helping to eliminate compounds likely to fail in later stages. mdpi.comnih.gov

| Compound ID | Modification on Scaffold | Molecular Descriptors (e.g., LogP, MW) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Parent-01 | None (this compound) | 2.15, 178.62 | 15.2 | 14.8 |

| Analog-A | 4-N-acetyl | 1.90, 220.66 | 10.5 | 11.1 |

| Analog-B | 8-phenyl (via Suzuki coupling) | 3.85, 254.73 | 2.3 | 2.5 |

| Analog-C | 4-N-methyl, 8-methoxy | 2.05, 208.67 | 7.8 | 7.5 |

Challenges and Opportunities in the Academic Advancement of this compound Research

The academic pursuit of this compound as a therapeutic scaffold presents both distinct challenges and significant opportunities.

Challenges:

Toxicity and Selectivity: A primary hurdle in medicinal chemistry is optimizing the therapeutic window. Many potent isoquinoline alkaloids exhibit cytotoxicity, making it challenging to separate the desired therapeutic effect from off-target toxicity. ijpsjournal.com

Pharmacokinetic Properties: Poor oral bioavailability and unfavorable metabolic profiles are known issues for some natural isoquinolines, such as berberine. ijpsjournal.com Derivatives of this compound may face similar ADMET-related obstacles that require extensive medicinal chemistry efforts, like prodrug strategies, to overcome.

Synthetic Complexity and Scalability: While the core scaffold is accessible, the development of efficient, sustainable, and scalable synthetic routes for producing complex, functionalized analogs remains a challenge for academic labs. ijpsjournal.com

The Translational Gap: A persistent challenge in academia is advancing a promising compound from initial discovery (in vitro and in vivo models) into preclinical and clinical development, a process that requires significant resources and expertise. ijpsjournal.com

Opportunities:

Privileged Scaffold Advantage: The isoquinoline core provides a significant starting advantage, as its proven ability to interact with numerous target classes increases the probability of discovering novel bioactive agents. nih.govnih.gov

Chemical Tractability: The presence of two distinct reactive sites—the 4-amino and 8-chloro groups—makes this compound an ideal starting material for creating large and structurally diverse compound libraries for high-throughput screening.

Modern Synthetic Methodologies: Recent advances in synthetic organic chemistry, including C-H activation and photocatalysis, provide powerful new tools for functionalizing the isoquinoline nucleus in ways that were previously difficult, opening up new areas of chemical space. nih.govijpsjournal.com

Unexplored Chemical Space: The limited research focused specifically on this compound means that its derivatives represent a novel and unexplored area of chemistry, offering a high potential for discovering compounds with unique biological activities and intellectual property.

Prospects for the Discovery of Novel Bioactive Agents from the this compound Scaffold

The extensive body of research on the isoquinoline and quinoline (B57606) pharmacophores provides a strong foundation for predicting the potential therapeutic applications of agents derived from the this compound scaffold. By systematically modifying the core structure at its reactive positions, medicinal chemists can explore a wide range of biological activities. The prospects for discovering novel bioactive agents are vast and span multiple disease areas. nih.govnih.gov

| Biological Activity | Potential Therapeutic Area | Known Mechanisms for Isoquinoline Class |

|---|---|---|

| Anticancer / Antitumor | Oncology | Induction of apoptosis, cell cycle arrest, inhibition of topoisomerases and kinases, disruption of microtubule dynamics. nih.goveurekaselect.comnih.gov |